(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
Description
Discovery and Metabolic Origin
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen, commonly referred to as endoxifen, was identified as a critical metabolite of tamoxifen during investigations into the drug’s metabolic pathway. Tamoxifen, a selective estrogen receptor modulator (SERM), undergoes extensive hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4. The sequential biotransformation involves N-demethylation of tamoxifen to N-desmethyltamoxifen, followed by 4-hydroxylation to yield this compound. This metabolite was first characterized in the early 2000s when advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabled precise identification of tamoxifen’s metabolic products.
The discovery of endoxifen’s pharmacological activity emerged from studies comparing the estrogen receptor (ER) binding affinities of tamoxifen metabolites. While 4-hydroxytamoxifen was initially considered the primary active metabolite, subsequent research revealed that endoxifen’s plasma concentrations in patients with functional CYP2D6 often exceed those of 4-hydroxytamoxifen, establishing its clinical relevance.
Nomenclature and Alternative Designations
The compound is systematically named 4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol under IUPAC guidelines. Its E and Z isomers arise from geometric isomerism around the double bond in the triphenylethylene backbone, leading to the designation "(E/Z)" in its chemical name. Alternative synonyms include:
- Endoxifen (commonly used in clinical literature)
- 4-Hydroxy-N-desmethyl Tamoxifen
- 4,4'-Dihydroxy-N-desmethyl Tamoxifen
The CAS registry number 1217247-19-2 uniquely identifies the compound in chemical databases.
Position in Tamoxifen Metabolite Research
Endoxifen occupies a central role in tamoxifen pharmacology due to its dual metabolic and therapeutic significance:
- Metabolic Hierarchy : It is a secondary metabolite derived from N-desmethyltamoxifen, which itself constitutes ~92% of tamoxifen’s primary metabolic products.
- Potency : Endoxifen exhibits ER-binding affinity comparable to 4-hydroxytamoxifen (approximately 100-fold higher than tamoxifen), making it a major contributor to tamoxifen’s antiestrogenic effects.
- Interindividual Variability : CYP2D6 polymorphisms significantly influence endoxifen plasma levels, explaining differential treatment responses among patients.
Significance in Biochemical Investigation
Endoxifen’s biochemical importance stems from two key areas:
- ER Modulation : As a high-affinity ER antagonist, endoxifen suppresses estrogen-dependent proliferation in breast cancer cells. Its partial agonist activity in uterine tissue, however, complicates its safety profile.
- Pharmacogenomics : The correlation between CYP2D6 activity and endoxifen concentrations has fueled research into personalized tamoxifen dosing, particularly in patients with reduced CYP2D6 function.
Properties
IUPAC Name |
4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJJTCUEOUMEV-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747670 | |
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217247-19-2 | |
| Record name | 4,4'-[(1Z)-1-{4-[2-(Methylamino)ethoxy]phenyl}but-1-ene-1,2-diyl]diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Step Synthesis from Tamoxifen Precursors
A widely cited method involves a four-step synthesis starting from 4-hydroxybenzophenone derivatives. The process includes:
-
Grignard Reaction : Phenylmagnesium bromide reacts with 4-β-dimethylaminoethoxy-α-ethyldesoxybenzoin to form 1-(4-β-dimethylaminoethoxyphenyl)-1,2-diphenylbutanol.
-
Dehydration : The alcohol intermediate undergoes acid-catalyzed dehydration to yield a mixture of (E)- and (Z)-tamoxifen isomers.
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Demethylation : Selective N-demethylation using boron tribromide (BBr₃) in dichloromethane produces N-desmethyltamoxifen.
-
Hydroxylation : Oxidative hydroxylation at the 4'-position using m-chloroperbenzoic acid (mCPBA) generates the dihydroxy derivative.
This route typically achieves a 60–70% overall yield but requires careful isomer separation due to the near-equimolar E/Z ratio formed during dehydration.
Direct Synthesis from (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen
An alternative approach starts with (E/Z)-N,N-didesmethyl-4-hydroxy tamoxifen, which undergoes selective methylation at the secondary amine using methyl iodide in methanol. This method, reported by Lv et al., achieves a 38% yield of the (E)-isomer after chromatographic purification. The reaction conditions (room temperature, 24-hour stirring) favor retention of the E-configuration, though minor Z-isomer contamination (<5%) is common.
Isomer Separation and Purification Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for separating E and Z isomers. A semi-preparative C18 column (250 × 10 mm, 5 μm) with a mobile phase of acetonitrile/water (65:35 v/v) containing 0.1% trifluoroacetic acid (TFA) effectively resolves the isomers. The Z-isomer elutes earlier (retention time: 12.3 min) than the E-isomer (14.8 min) due to its higher polarity. Scaling this method allows isolation of >200 mg of pure Z-isomer from a 1:1 mixture.
Acid-Catalyzed Isomer Equilibration
The E-isomer can be partially converted to the Z-isomer by treating with 0.1 M HCl in acetonitrile at 50°C for 6 hours. This equilibration shifts the E/Z ratio to 1:1, enabling iterative HPLC runs to maximize Z-isomer yield.
Analytical Characterization and Quality Control
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the molecular formula (C₂₅H₂₇NO₃) with a measured [M+H]⁺ ion at m/z 394.2018 (theoretical: 394.2012). Isotopic patterns distinguish deuterated analogs used in pharmacokinetic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) key signals:
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Z-isomer: δ 7.25 (d, J = 8.6 Hz, 2H, aromatic), 6.70 (d, J = 8.6 Hz, 2H, phenolic -OH).
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E-isomer: δ 7.32 (d, J = 8.6 Hz, 2H, aromatic), 6.68 (d, J = 8.6 Hz, 2H, phenolic -OH).
¹³C NMR distinguishes isomers via alkene carbon shifts (Z: 126.5 ppm; E: 129.8 ppm).
Purity Assessment
Pharmacopeial standards limit E-isomer content to <1% in pharmaceutical formulations. Ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm achieves a limit of quantification (LOQ) of 0.05% for E-isomer impurities.
This compound’s Z-isomer (endoxifen) is a primary active metabolite responsible for tamoxifen’s antitumor effects. Clinical studies correlate serum endoxifen concentrations >5.9 ng/mL with improved recurrence-free survival in estrogen receptor-positive breast cancer. The E-isomer, while less active, serves as a reference standard in bioanalytical assays.
| Method | Steps | Key Reagents | Yield (%) | Purity (E/Z Ratio) |
|---|---|---|---|---|
| Four-Step Synthesis | 4 | PhenylMgBr, BBr₃, mCPBA | 65 | 1:1 → 95% Z after HPLC |
| Direct Methylation | 1 | Methyl iodide, MeOH | 38 | 95% E |
Table 2. HPLC Parameters for Isomer Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Z-Isomer RT (min) | E-Isomer RT (min) |
|---|---|---|---|---|
| C18 (250 × 10 mm, 5 μm) | Acetonitrile/H₂O + 0.1% TFA | 2.5 | 12.3 | 14.8 |
Chemical Reactions Analysis
Types of Reactions
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: Halogenation using reagents like bromine (Br2) or chlorine (Cl2)
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, OsO4.
Reduction: NaBH4, LiAlH4.
Substitution: Br2, Cl2.
Major Products
The major products formed from these reactions include various hydroxylated and halogenated derivatives of (E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen .
Scientific Research Applications
Anticancer Applications
Mechanism of Action
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen functions primarily as an estrogen receptor modulator, exerting both agonistic and antagonistic effects depending on the target tissue. Its efficacy in breast cancer treatment is well-documented, as it inhibits the proliferation of estrogen-dependent tumors by blocking estrogen receptors.
Clinical Trials and Studies
Recent clinical trials have explored its effectiveness compared to traditional Tamoxifen. For instance, a randomized phase II trial evaluated transdermal 4-hydroxytamoxifen gel (a related compound) against oral Tamoxifen in women with ductal carcinoma in situ (DCIS). Results indicated comparable antiproliferative effects between the two treatments, suggesting that local therapies could be effective alternatives to systemic treatments .
Table 1: Summary of Clinical Findings
Antimicrobial Properties
Emerging research has indicated that tamoxifen derivatives, including this compound, exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). A study found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 16 to >64 μg/mL against MRSA strains, suggesting potential for development into antimicrobial therapies .
Endocrine Disruption Studies
Research has also focused on the effects of this compound on endocrine systems. A study highlighted its ability to alter retromer-dependent endosomal trafficking, which may have implications for understanding how tamoxifen derivatives can affect cellular processes beyond cancer treatment . This aspect is crucial for evaluating potential side effects and therapeutic windows.
Synthesis and Chemical Properties
The synthesis of this compound has been optimized using palladium-catalyzed reactions that favor high selectivity and yield . This efficient synthesis method not only enhances the availability of this compound for research but also minimizes toxic waste production, aligning with green chemistry principles.
Mechanism of Action
(E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen exerts its effects by binding to estrogen receptors (ERα and ERβ), thereby modulating their activity. This binding can either activate or inhibit the transcription of estrogen-responsive genes, depending on the cellular context . The compound also influences various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues of Tamoxifen
The following table summarizes key tamoxifen derivatives and metabolites, including their structural features and pharmacological properties:
*Relative potency: Inhibitory effect on MCF-7 cell proliferation compared to tamoxifen.
Functional Comparisons
Estrogen Receptor Binding and Antiproliferative Activity
- Tamoxifen : Binds ER with moderate affinity (Kd = 4.8 nM) and acts as a partial agonist/antagonist. Requires metabolic activation to exert full antiestrogenic effects .
- 4-Hydroxy-Tamoxifen (OHT) : Exhibits ~100-fold higher ER affinity (Kd = 0.15 nM) and antiproliferative potency compared to tamoxifen. Directly inhibits ER-mediated transcription .
- Endoxifen : The most potent metabolite, with ER affinity comparable to OHT (Kd = 0.1 nM). It induces ERα degradation via the proteasome pathway and blocks estrogen-responsive gene activation .
- However, dual hydroxylation may enhance oxidative stress-mediated cytotoxicity .
Apoptosis and Caspase Activation
- Tamoxifen, OHT, and DMT : All induce caspase-dependent apoptosis in ER+ breast cancer cells. Pretreatment with caspase inhibitors (e.g., z-VAD-fmk) blocks apoptosis, confirming the critical role of caspases .
- 4,4'-DH-ND-Tam: No direct data on apoptosis induction exists, but structurally related hydroxylated metabolites (e.g., catechol derivatives) are associated with reactive oxygen species (ROS)-mediated DNA damage and caspase-independent cell death .
Metabolic Stability and Distribution
Pharmacokinetic and Pharmacodynamic Challenges
- Endoxifen vs. 4,4'-DH-ND-Tam: Endoxifen’s clinical relevance is well-established, whereas 4,4'-DH-ND-Tam is a minor metabolite with uncertain therapeutic contributions. Its dual hydroxylation may increase susceptibility to glucuronidation/sulfation, reducing bioactivity .
- However, its formation may be influenced by drugs inhibiting these enzymes .
Biological Activity
(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen, commonly referred to as endoxifen, is a significant metabolite of tamoxifen, an antiestrogen drug widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits unique biological activities that contribute to its therapeutic efficacy and safety profile. This article explores the biological activity of endoxifen, focusing on its pharmacological properties, mechanisms of action, and implications for clinical practice.
- Molecular Formula : C25H27NO3
- Molecular Weight : 389.49 g/mol
- CAS Number : 1217247-19-2
Pharmacological Characterization
Endoxifen is formed through the metabolic conversion of tamoxifen via cytochrome P450 enzymes, predominantly CYP2D6. This process is crucial as it influences the pharmacokinetics and pharmacodynamics of tamoxifen therapy. Studies have shown that endoxifen possesses a binding affinity for estrogen receptors (ERs) comparable to that of 4-hydroxy-tamoxifen, another active metabolite of tamoxifen .
Table 1: Comparison of Binding Affinity and Biological Activity
| Compound | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| Endoxifen | Similar to 4-OH-Tam | Antagonist/Agonist activity |
| 4-Hydroxy-Tamoxifen (4-OH-Tam) | High | Potent antagonist |
Endoxifen exhibits both antagonistic and agonistic properties towards estrogen receptors. Its primary mechanism involves inhibition of estrogen-mediated signaling pathways, which is essential for the proliferation of certain breast cancer cells. The balance between these activities can vary based on the cellular context and the presence of other compounds.
- Inhibition of Cell Proliferation : Endoxifen effectively inhibits estrogen-stimulated proliferation in breast cancer cell lines such as MCF-7. It has been shown to downregulate estrogen-responsive genes, contributing to its antitumor effects .
- Impact of CYP2D6 Genotype : The effectiveness of endoxifen is significantly influenced by genetic variations in the CYP2D6 enzyme. Patients with certain CYP2D6 polymorphisms may have reduced conversion rates from tamoxifen to endoxifen, leading to suboptimal therapeutic outcomes .
Clinical Implications
Recent studies have highlighted the importance of monitoring endoxifen levels in patients undergoing tamoxifen therapy. A study indicated that nearly 60% of patients did not achieve therapeutic levels of endoxifen, emphasizing the need for personalized medicine approaches in breast cancer treatment .
Case Study Overview
A notable case study examined a cohort of women receiving tamoxifen therapy and assessed their CYP2D6 genotypes alongside plasma levels of endoxifen. Findings revealed that those with reduced CYP2D6 activity had significantly lower concentrations of endoxifen, correlating with poorer clinical outcomes .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways involved in the formation of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen (Endoxifen) from Tamoxifen, and how can researchers experimentally validate these pathways in vitro?
- Methodology : Endoxifen is formed via sequential CYP-mediated metabolism: CYP3A4/5 catalyzes Tamoxifen’s N-demethylation to N-desmethyl Tamoxifen, followed by CYP2D6-mediated hydroxylation to Endoxifen . To validate:
- Use human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., quinidine for CYP2D6, troleandomycin for CYP3A4).
- Quantify metabolites via LC-MS/MS with stable isotope-labeled internal standards.
- Correlate enzymatic activity with genotyped CYP2D6 variants (e.g., CYP2D6 *4/*4 vs. wild-type) .
Q. What analytical methods are recommended for distinguishing and quantifying the E and Z isomers of 4,4'-Dihydroxy-N-desmethyl Tamoxifen in research samples?
- Methodology :
- Chiral HPLC : Use a C18 column with a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) and UV detection at 254 nm. Calibrate with pure E and Z isomer standards .
- LC-MS with polar stationary phases : Improves resolution of geometric isomers by leveraging differences in hydrophobicity .
- Validate method specificity using NMR to confirm isomer configurations .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Protocols :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Storage : Protect from light in airtight containers at 2–10°C to prevent photodegradation .
- Waste disposal : Neutralize residues with activated charcoal and incinerate in compliance with local hazardous waste regulations .
Advanced Research Questions
Q. How do CYP2D6 polymorphisms impact the pharmacokinetic variability of Endoxifen, and what methodologies can assess this in clinical research cohorts?
- Approach :
- Genotype-phenotype correlation : Use TaqMan® assays or whole-genome sequencing to identify CYP2D6 alleles (e.g., *4, *10, *41) in patient cohorts.
- Pharmacokinetic (PK) modeling : Collect plasma samples at steady-state Tamoxifen dosing and measure Endoxifen levels via UHPLC-MS . Apply nonlinear mixed-effects models (e.g., NONMEM) to estimate clearance rates .
- Clinical validation : Corrogate Endoxifen concentrations with breast cancer recurrence rates in CYP2D6 poor vs. extensive metabolizers .
Q. What in vitro models effectively demonstrate the differential cytotoxic effects of this compound on ER+ vs. ER- breast cancer cell lines?
- Experimental design :
- Use MCF-7 (ER+) and MDA-MB-231 (ER-) cells. Treat with Endoxifen (1–100 µM) for 72 hours.
- Assess viability via MTT assay and calculate IC50 values.
- For autophagy induction: Quantify LC3-II/LC3-I ratio via Western blot and visualize autophagosomes with GFP-LC3 transfection .
Q. How can researchers resolve contradictions in studies reporting Endoxifen’s efficacy as a function of CYP3A4/2D6 activity ratios?
- Strategies :
- Controlled in vitro systems : Co-incubate Tamoxifen with recombinant CYP3A4 and CYP2D6 at varying activity ratios (e.g., 1:1 vs. 5:1) in HLMs. Measure Endoxifen yield viaLC-MS .
- Population PK/PD modeling : Integrate CYP3A4 and CYP2D6 genotype data with clinical Endoxifen levels to identify isoform dominance thresholds .
Q. What strategies optimize the synthesis of this compound to improve isomer purity and yield for preclinical studies?
- Synthesis optimization :
- Flow chemistry : Use a telescoped continuous flow system with peristaltic pumps to minimize intermediate degradation. Achieve >90% purity via inline UV monitoring and gradient elution .
- Isomer separation : Apply preparative HPLC with chiral columns and fraction collectors to isolate E and Z isomers. Validate purity via chiral GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
